- Preparation method of 2-formyl-4-fluorophenylboronic acid pinacol ester for boron-containing bactericide/herbicide or phenanthridinium alkaloid, China, , ,

Cas no 943310-52-9 (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde)

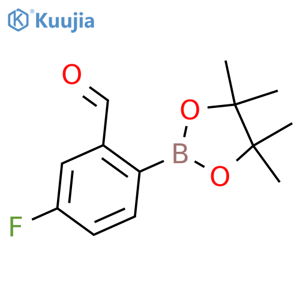

943310-52-9 structure

Product Name:5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

CAS No:943310-52-9

Molecular Formula:C13H16BFO3

Molecular Weight:250.073747634888

CID:3032312

PubChem ID:59420279

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Properties

Names and Identifiers

-

- 4-氟-2-醛基苯硼酸频呢醇酯

- 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- 4-Fluoro-2-formylphenylboronic acid pinacol ester

- 4-Fluoro-2-formylbenzeneboronic acid pinacol ester

- N10678

- (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID PINACOL ESTER

- 5-fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde

- 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (ACI)

- 5-Fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzaldehyde

- EN300-12599310

- AKOS028114857

- DB-100340

- SCHEMBL137873

- MFCD18731000

- CS-16359

- Z2049760593

- STGVEURXAACTES-UHFFFAOYSA-N

- 5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- CS-0096064

- 943310-52-9

-

- InChIKey: STGVEURXAACTES-UHFFFAOYSA-N

- Inchi: 1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-8H,1-4H3

- SMILES: FC1C=CC(B2OC(C)(C)C(C)(C)O2)=C(C=O)C=1

Computed Properties

- Exact Mass: 250.1176527g/mol

- Hydrogen Bond Donor Count: 0

- Hydrogen Bond Acceptor Count: 4

- Rotatable Bond Count: 2

- Monoisotopic Mass: 250.1176527g/mol

- Heavy Atom Count: 18

- Complexity: 316

- Isotope Atom Count: 0

- Defined Atom Stereocenter Count: 0

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Covalently-Bonded Unit Count: 1

- Topological Polar Surface Area: 35.5

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Pricemore >>

| Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01KL64-100mg |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 98% | 100mg |

$6.00 | 2024-04-19 | |

| Aaron | AR01KLEG-100mg |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 98% | 100mg |

$6.00 | 2025-02-12 | |

| abcr | AB594982-250mg |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde; . |

943310-52-9 | 250mg |

€81.90 | 2024-07-24 | ||

| Ambeed | A459770-100mg |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 98% | 100mg |

$12.0 | ||

| Chemenu | CM219272-1g |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 95+% | 1g |

$645 | 2021-08-04 | |

| Crysdot LLC | CD12003875-1g |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 97% | 1g |

$688 | ||

| Enamine | EN300-12599310-0.05g |

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 95% | 0.05g |

$64.0 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62104-250mg |

4-Fluoro-2-formylbenzeneboronic acid pinacol ester, 96% |

943310-52-9 | 96% | 250mg |

¥2670.00 | 2023-02-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1166704-100mg |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 98% | 100mg |

¥55.00 | 2024-04-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MQ712-50mg |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 98% | 50mg |

126.0CNY |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Synthesis

Synthetic Circuit 1

Reaction Conditions

1.1 Reagents: 1,1-Dimethylethyl 4-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; rt → 105 °C; 16 h, 100 - 105 °C

Reference

Synthetic Circuit 2

Reaction Conditions

1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide , Water ; rt → 100 °C; 16 h, 100 °C

1.2 Reagents: Water

1.2 Reagents: Water

Reference

- Preparation method of antifungal drug tavaborole, China, , ,

Synthetic Circuit 3

Reaction Conditions

1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,2-Dimethoxyethane ; 2 h, rt → 80 °C

Reference

- Preparation of boron containing fungicides and their use in compositions and methods for the control and/or prevention of microbial infection in plants, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions

1.1 Reagents: tert-Butylamine Solvents: Dichloromethane ; 4 h, rt

1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C

1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C

Reference

- Formal Ir-Catalyzed Ligand-Enabled Ortho and Meta Borylation of Aromatic Aldehydes via in Situ-Generated Imines, Journal of the American Chemical Society, 2016, 138(1), 84-87

Synthetic Circuit 5

Reaction Conditions

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 36 h, 80 °C

Reference

- Copper-Catalyzed Annulation: A Method for the Systematic Synthesis of Phenanthridinium Bromide, Organic Letters, 2016, 18(5), 1154-1157

Synthetic Circuit 6

Reaction Conditions

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 16 h, 100 °C

Reference

- Preparation of 4,5-dihydro-1H-pyrazole derivatives as cholesterol 24 hydroxylase inhibitors, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions

1.1 Solvents: Benzene ; 14 h, reflux

Reference

- 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaboroles and their use as herbicides, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions

1.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ; 2 h, rt

Reference

- Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] Annulations, Organic Letters, 2023, 25(10), 1661-1666

Synthetic Circuit 9

Reaction Conditions

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, 90 °C

Reference

- Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamases, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

Synthetic Circuit 10

Reaction Conditions

1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 16 h, 110 °C

Reference

- Imidazole-containing fused tricyclic compounds as IDO1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,

Synthetic Circuit 11

Reaction Conditions

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 80 °C; overnight, 80 °C

Reference

- Preparation of heteroaryl antagonists of prostaglandin D2 receptors, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions

Reference

- Preparation of boron-containing small molecules and nucleosides for treating fungal infections, World Intellectual Property Organization, , ,

Synthetic Circuit 13

Reaction Conditions

1.1 Reagents: tert-Butylamine Solvents: Dichloromethane ; 4 h, rt

1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C

1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C

Reference

- ortho- and meta-Selective C-H Activation and Borylation of Aromatic Aldehydes via in situ Generated Imines, Synlett, 2016, 27(14), 2043-2050

Synthetic Circuit 14

Reaction Conditions

1.1 Reagents: tert-Butylamine Solvents: 1,2-Dichloroethane ; 4 h, 70 °C

1.2 Reagents: 2,6-Lutidine , Boron tribromide Solvents: Dichloromethane , 1,2-Dichloroethane ; rt; 4 h, rt

1.3 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ; 2 h, rt

1.2 Reagents: 2,6-Lutidine , Boron tribromide Solvents: Dichloromethane , 1,2-Dichloroethane ; rt; 4 h, rt

1.3 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ; 2 h, rt

Reference

- Transient Imine as a Directing Group for the Metal-Free o-C-H Borylation of Benzaldehydes, Journal of the American Chemical Society, 2021, 143(7), 2920-2929

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Raw materials

- 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 4-fluoro-2-formylbenzoate

- 3-Fluorobenzaldehyde

- 2-Bromo-4-fluorobenzaldehyde

- Bis(pinacolato)diborane

- 2,3-Dimethylbutane-2,3-diol

- (4-Fluoro-2-formylphenyl)boronic acid

- 2-Bromo-5-fluorobenzaldehyde

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Preparation Products

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Related Literature

-

Janjira Panchompoo,Leigh Aldous,Richard G. Compton New J. Chem., 2010,34, 2643-2653

-

Mahdi Jamshidi,Ameneh Amani,Sadegh Khazalpour,Sara Torabi,Davood Nematollahi New J. Chem., 2021,45, 18246-18267

-

Hongwei Bai,Zhaoyang Liu,Darren Delai Sun Phys. Chem. Chem. Phys., 2011,13, 6205-6210

-

Vashen Moodley,Suresh Maddila,Sreekantha B. Jonnalagadda,Werner E. van Zyl New J. Chem., 2017,41, 6455-6463

-

Ryan T. Clemens,Michael P. Jennings Chem. Commun., 2006, 2720-2721

-

Yan Zhao,Teng Zhang,Yatish Patel,Gregory J. Offer Phys. Chem. Chem. Phys., 2018,20, 11378-11385

-

Peter J. Hotchkiss,Michał Malicki,Anthony J. Giordano,Neal R. Armstrong,Seth R. Marder J. Mater. Chem., 2011,21, 3107-3112

-

Yi-Gang Wu,Juan-Juan Hu,Xue-Qing Song,Zhong-Ying Ma,Jing-Yuan Xu Inorg. Chem. Front., 2019,6, 1040-1049

943310-52-9 (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde) Related Products

- 3680-69-1(4-Chloro-7H-pyrrolo[2,3-d]pyrimidine)

- 3468-17-5(1H-indol-6-ylmethanamine)

- 3920-83-0(3-methyl-1H-Indol-1-amine)

- 3209-71-0(1,2-Oxazole-3-carboxylic acid)

- 3801-89-6(1-(3-Fluorophenyl)-piperazine)

- 3066-90-8(2,3-Dimethoxy-5-methyl-1,4-hydroquinone)

- 331-25-9(2-(3-Fluorophenyl)acetic acid)

- 420-90-6(3-Bromo-3,3-difluoropropene)

- 2463-53-8(non-2-enal)

- 102-97-6(N-Isopropylbenzylamine)

Recommended suppliers

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Gold Member

CN Supplier

Reagent

https://www.jx-pharm.com/index.html

Xiamen PinR Bio-tech Co., Ltd.

Gold Member

CN Supplier

Bulk

http://www.pinrchem.com/english.html

Hubei Changfu Chemical Co., Ltd.

Gold Member

CN Supplier

Bulk

https://www.cfsilicones.com/

Hubei Cuiyuan Biotechnology Co.,Ltd

Gold Member

CN Supplier

Reagent

http://eng.biocuiyuan.com

Wuhan ChemNorm Biotech Co.,Ltd.

Gold Member

CN Supplier

Reagent

http://www.chemnorm.com